(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane
(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane
Brand Name:
Vulcanchem
CAS No.:
169867-96-3
VCID:
VC20936444
InChI:
InChI=1S/C8H15NO2/c1-5(2)8-10-3-6-7(9-6)4-11-8/h5-9H,3-4H2,1-2H3/t6-,7+,8?
SMILES:
CC(C)C1OCC2C(N2)CO1
Molecular Formula:
C8H15NO2
Molecular Weight:
157.21 g/mol
(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane
CAS No.: 169867-96-3
Cat. No.: VC20936444
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 169867-96-3 |
|---|---|
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane |
| Standard InChI | InChI=1S/C8H15NO2/c1-5(2)8-10-3-6-7(9-6)4-11-8/h5-9H,3-4H2,1-2H3/t6-,7+,8? |
| Standard InChI Key | AXFFCRVQWFKEBV-DHBOJHSNSA-N |
| Isomeric SMILES | CC(C)C1OC[C@@H]2[C@@H](N2)CO1 |
| SMILES | CC(C)C1OCC2C(N2)CO1 |
| Canonical SMILES | CC(C)C1OCC2C(N2)CO1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator